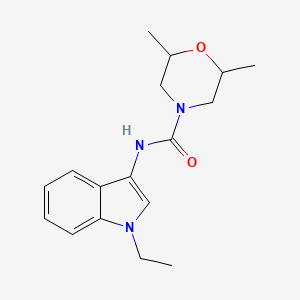![molecular formula C18H30N2O4 B6507146 N'-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide CAS No. 899957-98-3](/img/structure/B6507146.png)
N'-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide (NCED) is a synthetic compound that has been studied for its potential applications in scientific research. NCED has been found to have a variety of biochemical and physiological effects and is being explored for its potential uses in laboratory experiments.
作用机制
Target of Action
The primary targets of N’-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide are currently unknown. This compound is a derivative of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine
Mode of Action
The mode of action of N’-cycloheptyl-N-({1,4-dioxaspiro[4It’s known that the parent compound, 1,4-dioxaspiro[45]decan-2-ylmethanamine, can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin . This suggests that N’-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide may interact with its targets in a similar manner.
Biochemical Pathways
The biochemical pathways affected by N’-cycloheptyl-N-({1,4-dioxaspiro[4Given its structural similarity to 1,4-dioxaspiro[45]decan-2-ylmethanamine, it may influence the synthesis of 5-alkoxytryptamine derivatives . These derivatives are involved in various physiological processes, including sleep regulation (melatonin) and neurotransmission (serotonin).
Result of Action
The molecular and cellular effects of N’-cycloheptyl-N-({1,4-dioxaspiro[4Given its potential to be converted into 5-alkoxytryptamine derivatives , it may have effects on neurotransmission and other physiological processes.
实验室实验的优点和局限性
N'-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has a number of advantages for laboratory experiments. The compound is relatively easy to synthesize and is relatively stable in solution. Additionally, this compound has been found to be relatively non-toxic and has a low risk of adverse side effects. However, this compound has a number of limitations for laboratory experiments. The compound is relatively expensive to synthesize and has a relatively short shelf life. Additionally, this compound has a relatively low solubility in aqueous solutions and is not very soluble in organic solvents.
未来方向
There are a number of potential future directions for the study of N'-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide. These include further investigation into the compound’s potential to act as an agonist of the CB1 receptor and its potential to modulate the activity of the endocannabinoid system. Additionally, further research could be conducted into the compound’s potential to act as an anti-inflammatory and analgesic agent, as well as an insecticide and an anti-cancer agent. Additionally, further research could be conducted into the compound’s potential to be used as a drug delivery system for other compounds and its potential to be used as a diagnostic tool. Finally, further research could be conducted into the compound’s potential to be used as a tool for studying the structure and function of proteins and other biomolecules.
合成方法
N'-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide can be synthesized through a two-step reaction process involving the condensation of cycloheptanone with 1,4-dioxaspiro[4.5]decane-2-methanol and the subsequent N-alkylation of the resulting N-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide. The first step involves the condensation of cycloheptanone with 1,4-dioxaspiro[4.5]decane-2-methanol in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The second step involves the N-alkylation of the resulting N-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide with an alkyl halide, such as methyl iodide or ethyl iodide, in the presence of a base, such as sodium hydroxide.
科学研究应用
N'-cycloheptyl-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has been studied for its potential applications in scientific research. The compound has been investigated for its ability to act as an agonist of the cannabinoid receptor type 1 (CB1) and to modulate the activity of the endocannabinoid system. This compound has also been studied for its potential to act as an anti-inflammatory and analgesic agent. Additionally, this compound has been explored for its potential to be used as an insecticide and as an anti-cancer agent.
属性
IUPAC Name |
N'-cycloheptyl-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4/c21-16(17(22)20-14-8-4-1-2-5-9-14)19-12-15-13-23-18(24-15)10-6-3-7-11-18/h14-15H,1-13H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLNEMCTIJCLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(acetamidosulfonyl)phenyl]-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6507076.png)
![1,4-dimethyl 2-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzene-1,4-dicarboxylate](/img/structure/B6507079.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B6507095.png)
![4-(dimethylsulfamoyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride](/img/structure/B6507102.png)
![2-chloro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide](/img/structure/B6507111.png)
![4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6507116.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6507124.png)
![N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-(4-nitrophenyl)ethanediamide](/img/structure/B6507134.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6507138.png)
![2-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)-5-nitrobenzamide](/img/structure/B6507148.png)
sulfamoyl}benzamide](/img/structure/B6507152.png)
![6-(4-ethoxyphenyl)-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6507154.png)